![molecular formula C12H24N2 B5221911 (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5221911.png)
(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine, also known as CX614, is a research chemical that has been studied for its potential use in improving cognitive function. CX614 belongs to the family of compounds known as ampakines, which are known to enhance the activity of AMPA receptors in the brain.
作用机制
(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for the transmission of signals between neurons, and their activity is important for learning and memory. By increasing the activity of these receptors, (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine can enhance long-term potentiation (LTP) and improve cognitive function.
Biochemical and Physiological Effects:
Research has shown that (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine can improve cognitive function in animal models. Studies have also shown that (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine can increase the number of AMPA receptors in the brain, which can lead to improved cognitive function. (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine is a research chemical and its long-term effects on humans are not well understood. Additionally, (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine is not approved for human use and should only be used in lab experiments.
未来方向
There are several future directions for research on (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine. One area of research is the potential use of (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine in the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the development of new ampakines that are more potent and have fewer side effects than (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine. Additionally, research is needed to better understand the long-term effects of (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine on human health.
In conclusion, (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine is a research chemical that has been studied for its potential use in improving cognitive function. Its mechanism of action is well understood, and research has shown that it can enhance long-term potentiation and increase the number of AMPA receptors in the brain. While there are advantages to using (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine in lab experiments, its long-term effects on human health are not well understood, and it should only be used in lab experiments. There are several future directions for research on (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine, including its potential use in the treatment of neurological disorders and the development of new ampakines.
合成方法
The synthesis of (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine involves the reaction of (3-cyclohexen-1-yl) methanol with 2-(dimethylamino) ethyl chloride in the presence of a base such as sodium hydride. The resulting product is then treated with formaldehyde and hydrogen gas in the presence of a palladium catalyst to yield (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine.
科学研究应用
(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied extensively for its potential use in improving cognitive function. Research has shown that (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine can enhance long-term potentiation (LTP), a process that is important for learning and memory. (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine has also been shown to increase the number of AMPA receptors in the brain, which can lead to improved cognitive function.
属性
IUPAC Name |
N'-(cyclohex-3-en-1-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-13(2)9-10-14(3)11-12-7-5-4-6-8-12/h4-5,12H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACWGUYXVNKKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)


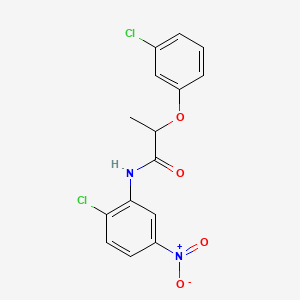
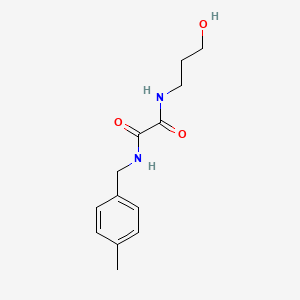
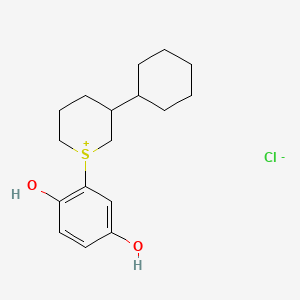

![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-propyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5221868.png)

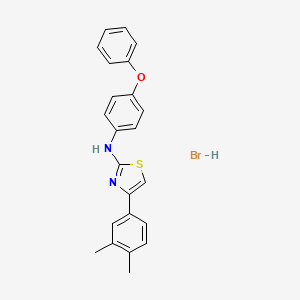
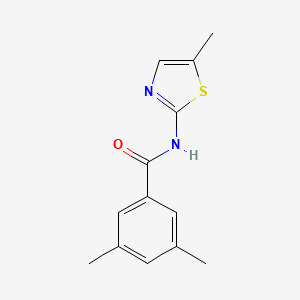
![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)